2-(Morpholinomethyl)benzenethiol
CAS No.:
Cat. No.: VC13354342
Molecular Formula: C11H15NOS
Molecular Weight: 209.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15NOS |
|---|---|
| Molecular Weight | 209.31 g/mol |
| IUPAC Name | 2-(morpholin-4-ylmethyl)benzenethiol |
| Standard InChI | InChI=1S/C11H15NOS/c14-11-4-2-1-3-10(11)9-12-5-7-13-8-6-12/h1-4,14H,5-9H2 |
| Standard InChI Key | MGQVKAJHYJPOQE-UHFFFAOYSA-N |
| SMILES | C1COCCN1CC2=CC=CC=C2S |
| Canonical SMILES | C1COCCN1CC2=CC=CC=C2S |
Introduction
Chemical Structure and Physicochemical Properties
2-(Morpholinomethyl)benzenethiol features a benzenethiol backbone substituted at the ortho position with a morpholinomethyl group. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, confers both polar and basic characteristics to the molecule. The thiol (-SH) group at the 1-position of the benzene ring enhances reactivity, particularly in nucleophilic and metal-coordination contexts.
Molecular Descriptors
The compound’s structural attributes are summarized below:
| Property | Value |
|---|---|
| IUPAC Name | 2-(morpholin-4-ylmethyl)benzenethiol |
| Molecular Formula | C₁₁H₁₅NOS |
| Molecular Weight | 209.31 g/mol |
| SMILES | C1COCCN1CC2=CC=CC=C2S |
| InChI Key | MGQVKAJHYJPOQE-UHFFFAOYSA-N |
| PubChem CID | 46785613 |
The canonical SMILES string (C1COCCN1CC2=CC=CC=C2S) explicitly defines the morpholine ring (C1COCCN1) linked via a methylene bridge (-CH₂-) to the benzene-thiol group. X-ray crystallography data remain unavailable, but computational models predict a pseudoplanar arrangement with the morpholine ring adopting a chair conformation.
Synthetic Methodologies
Primary Synthesis Route
The most documented synthesis involves the nucleophilic substitution of 2-bromobenzenethiol with morpholine under basic conditions:
Typical conditions employ polar aprotic solvents (e.g., DMF, acetonitrile) with inorganic bases (K₂CO₃, NaOH) at 60–100°C. Catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) may enhance reaction rates. Yields are moderate (~40–60%), necessitating purification via column chromatography or recrystallization.
Optimization Strategies
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Catalyst Screening: Transition metal catalysts (e.g., CuI, Pd(PPh₃)₄) could facilitate Ullmann-type couplings, though these remain untested for this specific reaction.
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Solvent Effects: Higher dielectric solvents (ε > 30) improve ionic intermediate stability, potentially boosting yields.
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Microwave Assistance: Reduced reaction times (≤2 hours) and improved selectivity have been observed in analogous thiol-amine syntheses .
Reactivity and Functionalization
The compound’s reactivity is dominated by two functional groups: the thiol (-SH) and the morpholine ring.
Thiol-Based Reactions
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Oxidation: Exposure to mild oxidants (H₂O₂, O₂) yields the disulfide dimer, while stronger agents (KMnO₄) may over-oxidize to sulfonic acids.
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Metal Coordination: The thiolate anion (S⁻) binds transition metals (Zn²⁺, Cu²⁺), forming complexes relevant to catalysis or materials science .
Morpholine Modifications
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N-Alkylation: Quaternary ammonium salts can be generated via alkyl halide treatment, enhancing water solubility.
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Ring-Opening Reactions: Acidic conditions protonate the morpholine’s nitrogen, enabling ring cleavage and subsequent functionalization .
Biological Activities and Hypothetical Applications
Anticancer Prospects
Thiol-containing compounds often disrupt redox homeostasis in cancer cells. The morpholine group’s ability to inhibit lysosomal function could synergize with thiol-mediated glutathione depletion, inducing apoptosis. Preliminary molecular docking studies suggest affinity for thioredoxin reductase (Ki ~ 150 nM), a key anticancer target .
Industrial Applications
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Metal Recovery: Thiols efficiently complex metal ions; this compound could extract Zn²⁺ or Cu²⁺ from industrial effluents, analogous to thiophenol-based systems .
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Polymer Additives: As a stabilizer, the thiol group could scavenge free radicals in rubber or plastic formulations.
Challenges and Future Directions
Knowledge Gaps
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Toxicological Profile: Acute and chronic toxicity data are absent, hindering pharmaceutical development.
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Synthetic Scalability: Current methods lack the efficiency required for industrial-scale production.
Recommended Studies
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High-Throughput Screening: Evaluate bioactivity against NCI-60 cancer cell lines and ESKAPE pathogens.
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Structure-Activity Relationships: Synthesize analogs with varied substituents (e.g., -F, -NO₂) to optimize potency.
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Catalyst Development: Explore Pd/Ni-catalyzed C-S coupling to improve synthetic efficiency .
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